Welcome to the BenchChem Online Store!
molecular formula C8H10ClN B1586338 5-Chloro-2-methylbenzylamine CAS No. 27917-13-1

5-Chloro-2-methylbenzylamine

Cat. No. B1586338
M. Wt: 155.62 g/mol
InChI Key: WXDWGQCDPGFBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06515011B2

Procedure details

A solution of LAH (1 M in ether, 40 mL) was added to a stirred solution of 5-chloro-2-methylbenzonitrile (3.03 g, 20.0 mmol) in Et2O (10 mL) at 0° C. and the resulting solution was warmed to ambient temperature. After 30 min the solution was cooled to 0° C. and water (1.52 mL), 15% NaOH (1.52 mL) and water (4.56 mL) were added successively. The solids were removed by filtration and the filtrate was evaporated in vacuo to give 5-chloro-2-methylbenzylamine (3.11 g) as an oil.
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.52 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.56 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:16])=[C:12]([CH:15]=1)[C:13]#[N:14].O.[OH-].[Na+]>CCOCC>[Cl:7][C:8]1[CH:9]=[CH:10][C:11]([CH3:16])=[C:12]([CH:15]=1)[CH2:13][NH2:14] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3.03 g
Type
reactant
Smiles
ClC=1C=CC(=C(C#N)C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.52 mL
Type
reactant
Smiles
O
Name
Quantity
1.52 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.56 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 30 min the solution was cooled to 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(CN)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.11 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.